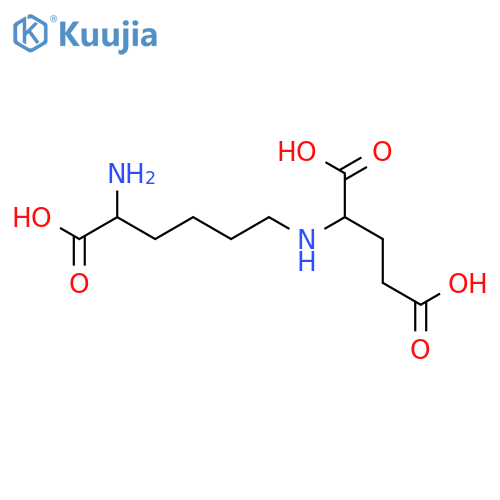Cas no 997-68-2 (L-Saccharopine)

L-Saccharopine structure
L-Saccharopine 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid,N-[(5S)-5-amino-5-carboxypentyl]-
- L-Saccharopine
- N-(5-Amino-5-carboxypentyl)-L-glutamic acid
- HY-W040307
- N6-(L-1,3-dicarboxypropyl)-L-lysine
- saccharopine
- N-[(5S)-5-amino-5-carboxypentyl]-L-glutamic acid
- SACCHAROPINE, L-
- N(6)-(L-1,3-dicarboxypropyl)-L-lysine
- 997-68-2
- accharopin
- BE230516-20C4-4441-BF27-4117776E281D
- Q3132238
- N-((5S)-5-AMINO-5-CARBOXYPENTYL)-L-GLUTAMIC ACID
- A937066
- CS-W021047
- L-Glutamic acid, N-(5-amino-5-carboxypentyl)-, (S)-
- 2-[(5-Amino-5-carboxy-pentyl)amino]pentanedioic acid
- CHEBI:16927
- N-(5-amino-5-carboxypentyl)-glutamic acid
- Saccharopin
- SCHEMBL187831
- DTXSID80862507
- NS00014873
- C00449
- (2S)-2-{[(5S)-5-amino-5-carboxypentyl]amino}pentanedioic acid
- epsilon-N-(L-glutar-2-yl)-L-lysine
- (2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid
- UNII-WBQ73O8W32
- (S)-2-((S)-5-amino-5-carboxypentylamino)pentanedioic acid
- (S)-N-(5-amino-5-carboxypentyl)-L-Glutamic acid
- L-Glutamic acid, N-[(5S)-5-amino-5-carboxypentyl]-
- DB04207
- L-GLUTAMIC ACID, N-((5S)-5-AMINO-5-CARBOXYPENTYL)-
- L-Saccharopin
- N-[(S)-5-Amino-5-carboxypentyl]-L-glutamic acid
- ((S)-5-amino-5-carboxypentyl)-L-glutamic acid
- L-N-(5-amino-5-carboxypentyl)-Glutamic acid
- WBQ73O8W32
- AKOS030623049
- .EPSILON.-N-(L-GLUTAR-2-YL)-L-LYSINE
- N-(5-AMINO-5-CARBOXYPENTYL)GLUTAMIC ACID
- L-SACCHAROPINE [MI]
- L-saccharopinate
- L-saccharopinate anion
- N-((S)-5-Amino-5-carboxypentyl)-L-glutamate
- N-[(S)-5-Amino-5-carboxypentyl]-L-glutamate
- Glutamic acid, N-(5-amino-5-carboxypentyl)-, L- (8CI); L-Glutamic acid, N-(5-amino-5-carboxypentyl)-, (S)-; Saccharopine (7CI); N-[(5S)-5-Amino-5-carboxypentyl]-L-glutamic acid; L-Saccharopine; Saccharopin
- 1ST157681
-
- MDL: MFCD00056743
- インチ: InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
- InChIKey: ZDGJAHTZVHVLOT-YUMQZZPRSA-N
- ほほえんだ: C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 276.13200
- どういたいしつりょう: 276.132
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150A^2
- 疎水性パラメータ計算基準値(XlogP): -5.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.333±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)
- ふってん: 537.2°Cat760mmHg
- フラッシュポイント: 278.7°C
- 屈折率: 1.537
- ようかいど: 可溶性(150 g/l)(25ºC)、
- PSA: 149.95000
- LogP: 0.56740
- 酸性度係数(pKa): pK2 2.6; pK3 4.1; pK4 9.2; pK5 10.3(at 25℃)
- ひせんこうど: D23 +33.6° (c = 1 in 0.5N HCl)
- じょうきあつ: 0.0±3.1 mmHg at 25°C
L-Saccharopine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
L-Saccharopine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-Saccharopine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S808340-10mg |
L-Saccharopine |
997-68-2 | 10mg |
$ 1435.00 | 2023-09-06 | ||
| ChemScence | CS-W021047-10mg |
Saccharopine |
997-68-2 | 10mg |
$940.0 | 2022-04-26 | ||
| 1PlusChem | 1P01CD12-1mg |
L-Glutamic acid, N-[(5S)-5-amino-5-carboxypentyl]- |
997-68-2 | 97% | 1mg |
$369.00 | 2024-04-19 | |
| MedChemExpress | HY-W040307-1mg |
Saccharopine |
997-68-2 | ≥97.0% | 1mg |
¥3000 | 2024-04-16 | |
| ChemScence | CS-W021047-5mg |
Saccharopine |
997-68-2 | 5mg |
$590.0 | 2022-04-26 | ||
| TRC | S808340-25mg |
L-Saccharopine |
997-68-2 | 25mg |
$3162.00 | 2023-05-17 | ||
| ChemScence | CS-W021047-1mg |
Saccharopine |
997-68-2 | 1mg |
$760.0 | 2021-09-02 | ||
| ChemScence | CS-W021047-50mg |
Saccharopine |
997-68-2 | 50mg |
$2850.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L19060-50mg |
L-Saccharopine |
997-68-2 | 50mg |
¥6318.0 | 2021-09-09 | ||
| TRC | S808340-1mg |
L-Saccharopine |
997-68-2 | 1mg |
$ 181.00 | 2023-09-06 |
L-Saccharopine 関連文献
-
Jie Liu,Qian Gao,Nan Xu,Liming Liu Mol. BioSyst. 2013 9 1939
-
J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
-
Marta Novo,Elma Lahive,María Díez Ortiz,David J. Spurgeon,Peter Kille Environ. Sci.: Nano 2020 7 1464
-
Yusuke Shikai,Seiji Kawai,Yohei Katsuyama,Yasuo Ohnishi Chem. Sci. 2023 14 8766
-
Xiaofei Chen,Haitang Wu,Yan Cao,Xiangwen Yao,Liang Zhao,Tianqi Wang,Yu Yang,Diya Lv,Yifeng Chai,Yingying Cao,Zhenyu Zhu Mol. BioSyst. 2014 10 74
997-68-2 (L-Saccharopine) 関連製品
- 609-36-9(pyrrolidine-2-carboxylic acid)
- 2133-34-8((2S)-azetidine-2-carboxylic acid)
- 1723-00-8((2R)-piperidine-2-carboxylic acid)
- 4043-87-2(DL-Pipecolinic acid)
- 3060-46-6((2S)-4-methyl-2-(methylamino)pentanoic acid)
- 7729-30-8((R)-Azetidine-2-carboxylic acid)
- 147-85-3(L-Proline)
- 344-25-2(D-Proline)
- 535-75-1(Pipecolic acid)
- 471-87-4(Stachydrine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:997-68-2)L-Saccharopine

清らかである:99%
はかる:1mg
価格 ($):270.0